molecular formula C22H26N4O3S2 B2760047 N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 851987-64-9

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide

カタログ番号: B2760047
CAS番号: 851987-64-9
分子量: 458.6
InChIキー: XPDJGGJQLUXWLI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-(5,7-Dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a benzothiazole-based hydrazide derivative characterized by a 5,7-dimethyl-substituted benzothiazole core linked to a 4-sulfonylbenzohydrazide moiety with a 3-methylpiperidinyl group. The sulfonyl and piperidinyl groups may enhance solubility and target binding, while the benzothiazole scaffold is known for its diverse bioactivity .

特性

IUPAC Name

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-14-5-4-10-26(13-14)31(28,29)18-8-6-17(7-9-18)21(27)24-25-22-23-19-12-15(2)11-16(3)20(19)30-22/h6-9,11-12,14H,4-5,10,13H2,1-3H3,(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDJGGJQLUXWLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=CC(=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name : N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide
  • Molecular Formula : C22H26N4O3S2
  • Molecular Weight : 458.6 g/mol

Synthesis and Characterization

The synthesis of N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide typically involves the reaction of 5,7-dimethylbenzo[d]thiazole with appropriate hydrazine derivatives and sulfonylating agents. Characterization is performed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have demonstrated that benzothiazole derivatives exhibit notable anticancer activity. For instance, a study evaluating similar compounds reported significant inhibition of proliferation in human cancer cell lines such as A431 and A549. The mechanism underlying this activity often involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways like AKT and ERK .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
A4311.0Induction of apoptosis
A5492.0Inhibition of AKT/ERK signaling pathways
H12991.5Cell cycle arrest

Anti-inflammatory Effects

In addition to its anticancer properties, N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide has been evaluated for its anti-inflammatory effects. Compounds with similar structures have been shown to reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This dual action positions the compound as a potential candidate for treating conditions characterized by both inflammation and cancer.

Case Study: Dual Action in Cancer Therapy

A recent investigation into a series of benzothiazole derivatives highlighted the compound's ability to simultaneously target cancer proliferation and inflammatory responses. The study found that at concentrations as low as 1 μM, the compound significantly reduced cell migration in A431 cells while promoting apoptosis .

Mechanistic Insights

The biological activity of N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide is attributed to its ability to interact with various cellular targets:

  • Inhibition of Key Signaling Pathways : The compound has been shown to inhibit pathways involved in cell survival and proliferation.
  • Modulation of Cytokine Production : It affects the production of pro-inflammatory cytokines, thereby influencing immune responses.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for effective cancer therapy.

類似化合物との比較

Key Observations :

  • Sulfonyl vs. Methoxy Groups : The target compound’s sulfonyl-piperidine group may improve solubility compared to methoxy-substituted analogs like 5b, which prioritize tubulin binding .
  • Methyl vs. Chlorobenzyl Substituents : The 5,7-dimethyl groups on the benzothiazole core contrast with chlorobenzyl in antidepressant analogs (e.g., 3g), suggesting divergent pharmacokinetic profiles .
2.2.1. Antitumor Activity

Compound 12a, a sulfonyl-pyrrole derivative of 4-(benzo[d]thiazol-2-yl)benzohydrazide, demonstrated potent cytotoxicity against MCF7 breast cancer cells .

2.2.2. Central Nervous System (CNS) Activity

Piperazine-containing analogs (e.g., 3g) exhibited antidepressant effects in mice, with ADME predictions indicating favorable blood-brain barrier penetration . The target compound’s 3-methylpiperidinyl group may similarly enhance CNS accessibility but requires validation.

Pharmacokinetic and Physicochemical Properties

ADME predictions for benzothiazole derivatives (e.g., 3a–3h) revealed moderate LogP values (2.1–3.8) and high plasma protein binding (>90%), suggesting favorable bioavailability . The sulfonyl group in the target compound may reduce LogP compared to methoxy analogs, improving aqueous solubility.

Q & A

Q. Q1. What are the optimal synthetic routes for synthesizing N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide?

A1. The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 5,7-dimethylbenzo[d]thiazol-2-amine with a benzohydrazide precursor.
  • Step 2: Sulfonylation of the intermediate using 3-methylpiperidine sulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/dioxane mixtures to achieve >95% purity .
    Key parameters include temperature control (0–5°C during sulfonylation) and inert atmosphere (N₂) to prevent hydrolysis.

Advanced Synthesis

Q. Q2. How can low yields in the final coupling step be addressed?

A2. Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies:

  • Coupling Agents: Use HATU or EDCI/HOBt to activate the carboxylic acid intermediate.
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with THF or DCM to reduce side reactions.
  • Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .
    Monitor reaction progress via TLC or HPLC to identify incomplete coupling .

Basic Characterization

Q. Q3. What analytical techniques confirm the compound’s structural integrity?

A3. Essential methods include:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify hydrazide (–NH–NH–) and sulfonamide (–SO₂–) groups. Key peaks: δ 10.2 ppm (hydrazide NH), δ 3.1–3.5 ppm (piperidinyl protons) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₂₂H₂₅N₄O₃S₂: 473.12 g/mol).
  • HPLC: Purity assessment using a C18 column (gradient: acetonitrile/water + 0.1% TFA) .

Advanced Characterization

Q. Q4. How to resolve discrepancies in NMR data for the hydrazide moiety?

A4. Discrepancies may arise from tautomerism or impurities. Solutions:

  • 2D NMR: Perform HSQC and HMBC to assign NH protons and confirm connectivity.
  • Deuterium Exchange: Add D₂O to identify exchangeable protons (e.g., NH groups).
  • Computational Modeling: Compare experimental ¹³C shifts with DFT-calculated values (software: Gaussian) .

Basic Biological Activity

Q. Q5. How to design in vitro assays to evaluate anticancer activity?

A5. Standard protocols include:

  • Cell Lines: Use MCF-7 (breast), HEPG-2 (liver), and DLD-1 (colon) cancer cells .
  • Dose Range: Test 0.1–100 µM concentrations, with 48–72 hr incubation.
  • Viability Assays: SRB (sulforhodamine B) or MTT, normalized to reference agents (e.g., doxorubicin) .
  • Controls: Include vehicle (DMSO ≤0.5%) and CHS-828 as a positive control .

Advanced Biological Activity

Q. Q6. How to analyze contradictory cytotoxicity results across cell lines?

A6. Contradictions may reflect differential target expression or metabolic activation. Strategies:

  • Mechanistic Studies: Perform Western blotting for apoptosis markers (caspase-3, PARP).
  • Metabolic Profiling: Use LC-MS to identify intracellular metabolites (e.g., glutathione adducts).
  • Statistical Validation: Apply ANOVA with post-hoc Tukey tests to confirm significance .

Stability Studies

Q. Q7. How to assess the compound’s stability under physiological conditions?

A7. Conduct accelerated stability studies:

  • pH Stability: Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) at 37°C for 24 hr. Monitor degradation via HPLC .
  • Thermal Stability: Heat at 40–60°C for 72 hr; analyze by DSC (differential scanning calorimetry).
  • Light Sensitivity: Expose to UV light (300–400 nm) and track photodegradation products .

Computational Modeling

Q. Q8. How to perform docking studies to predict target interactions?

A8. Use AutoDock Vina or Schrödinger Suite:

  • Protein Preparation: Retrieve target (e.g., EGFR kinase, PDB: 1M17) and optimize hydrogen bonding.
  • Ligand Preparation: Generate 3D conformers of the compound using Open Babel.
  • Docking Parameters: Grid box centered on ATP-binding site, exhaustiveness = 50.
    Analyze binding poses for hydrogen bonds with sulfonamide and hydrophobic interactions with the thiazole ring .

Structure-Activity Relationship (SAR)

Q. Q9. How to design analogs to improve potency?

A9. Focus on modifying:

  • Piperidinyl Group: Replace 3-methyl with bulkier substituents (e.g., cyclopentyl) to enhance hydrophobic interactions.
  • Benzothiazole Ring: Introduce electron-withdrawing groups (e.g., –NO₂) to increase electrophilicity.
  • Hydrazide Linker: Replace with acylhydrazone to test rigidity effects .
    Evaluate analogs using the same cytotoxic assay pipeline .

Data Contradictions

Q. Q10. How to address inconsistent bioactivity data between replicates?

A10. Potential causes include assay variability or compound precipitation. Solutions:

  • Replicate Experiments: Perform triplicate runs with independent stock solutions.
  • Solubility Checks: Pre-filter compounds (0.22 µm filter) and use surfactants (e.g., Pluronic F-68).
  • Alternative Assays: Cross-validate with flow cytometry (Annexin V/PI staining) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。